

Application Note: Solid-Phase Extraction Protocol for Oripavine-d3 in Biological Samples

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Compound of Interest		
Compound Name:	Oripavine-d3	
Cat. No.:	B15294632	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oripavine, a major metabolite of thebaine, is an opiate analgesic with a potency comparable to morphine.[1][2] Its clinical use is limited due to a low therapeutic index.[1] Accurate and reliable quantification of oripavine and its deuterated internal standard, **Oripavine-d3**, in biological matrices is crucial for forensic toxicology, pain management monitoring, and pharmaceutical research. Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration prior to analysis by methods such as liquid chromatography-mass spectrometry (LC-MS/MS).[3] This application note details a robust SPE protocol for the extraction of **Oripavine-d3** from samples, utilizing a mixed-mode cation exchange mechanism to ensure high recovery and removal of matrix interferences.[4][5]

Experimental Protocol

This protocol is designed for the extraction of **Oripavine-d3** using a mixed-mode strong cation exchange (SCX) SPE sorbent. The dual retention mechanism, combining reversed-phase and ion exchange, allows for rigorous washing steps and highly selective extraction of basic compounds like oripavine.[4][6]

Materials:

SPE Cartridges: Mixed-Mode Strong Cation Exchange (SCX)



- Oripavine-d3 standard
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid
- Ammonium hydroxide
- Deionized water
- Sample (e.g., urine, plasma)
- Centrifuge
- SPE manifold
- Evaporator (e.g., nitrogen evaporator)

Methodology:

- Sample Pre-treatment:
 - To 1 mL of the biological sample (e.g., plasma or urine), add the internal standard,
 Oripavine-d3.
 - Acidify the sample by adding 100 μL of 2% formic acid in deionized water. This step
 ensures that the analyte is in its positively charged state to facilitate retention by the cation
 exchange sorbent.[4]
 - Vortex the sample for 30 seconds and centrifuge at 4000 rpm for 10 minutes to pellet any precipitated proteins or particulates.
- SPE Cartridge Conditioning:
 - Pass 1 mL of methanol through the SCX cartridge to wet the sorbent and activate the reversed-phase functional groups.[6]



SPE Cartridge Equilibration:

- Pass 1 mL of deionized water through the cartridge to remove the methanol.
- Equilibrate the sorbent by passing 1 mL of 2% formic acid in deionized water. This step
 prepares the sorbent with a pH similar to the sample matrix to maximize retention.

Sample Loading:

- Load the pre-treated supernatant from step 1 onto the conditioned and equilibrated SPE cartridge.
- Apply a slow and steady flow rate (approximately 1 mL/min) to ensure optimal interaction between the analyte and the sorbent.

Washing:

- Wash 1 (Polar Interferences): Pass 1 mL of 2% formic acid in deionized water through the cartridge to remove polar interferences.
- Wash 2 (Non-polar Interferences): Pass 1 mL of methanol through the cartridge to remove non-polar, non-basic interferences that may have been retained by the reversed-phase mechanism.[3]

Elution:

- Elute the Oripavine-d3 from the cartridge by passing 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol. The basic nature of this elution solvent neutralizes the charge on the analyte, disrupting the cation exchange retention mechanism and allowing for its release.[7]
- Collect the eluate in a clean collection tube.

Evaporation and Reconstitution:

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.



- \circ Reconstitute the dried extract in 100 μ L of the initial mobile phase of the LC-MS/MS system (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Vortex briefly and transfer to an autosampler vial for analysis.

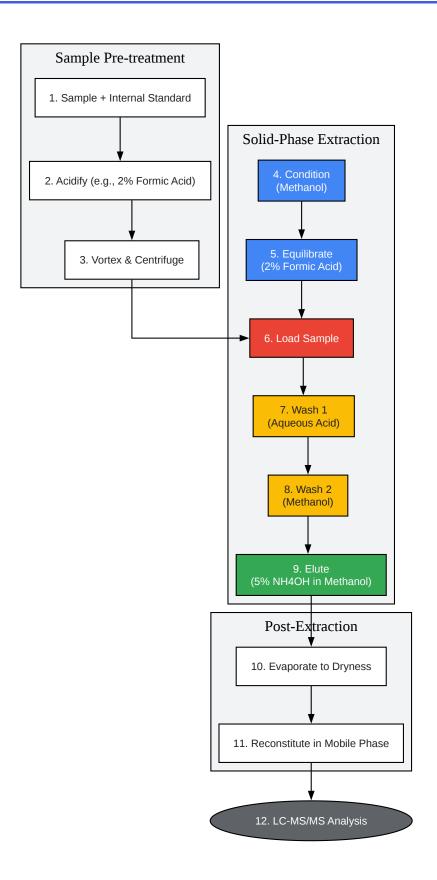
Quantitative Data Summary

The following table summarizes typical performance data for the extraction of opiates using a mixed-mode SPE protocol. The data is representative of the expected performance for **Oripavine-d3**.

Parameter	Result
Recovery	89% - 113%[7]
Precision (Intra-day RSD)	< 12%[7]
Precision (Inter-day RSD)	< 12%[7]
Lower Limit of Quantitation (LLOQ)	0.1 - 0.25 ng/mL[5]
Linearity (Correlation Coefficient)	> 0.998[5]

Experimental Workflow Diagram





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Caption: Workflow for **Oripavine-d3** Solid-Phase Extraction.



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